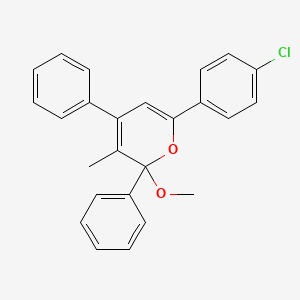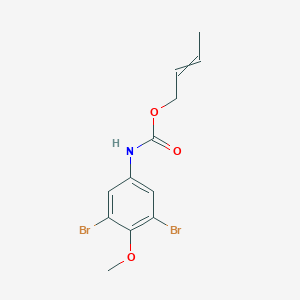
But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a but-2-en-1-yl group attached to a carbamate moiety, which is further substituted with a 3,5-dibromo-4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate typically involves the reaction of 3,5-dibromo-4-methoxyaniline with but-2-en-1-yl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl carbamates.
Applications De Recherche Scientifique
But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the carbamate group allows for the formation of covalent bonds with target proteins, leading to inhibition or activation of their function. The dibromo and methoxy substituents on the phenyl ring may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-methylaniline: Similar structure but lacks the carbamate and but-2-en-1-yl groups.
But-2-en-1-yl (3,5-dibromo-4-hydroxyphenyl)carbamate: Similar structure with a hydroxyl group instead of a methoxy group.
But-2-en-1-yl (3,5-dibromo-4-ethoxyphenyl)carbamate: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate is unique due to the combination of its but-2-en-1-yl, carbamate, and 3,5-dibromo-4-methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the methoxy group, in particular, may enhance its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
84970-89-8 |
|---|---|
Formule moléculaire |
C12H13Br2NO3 |
Poids moléculaire |
379.04 g/mol |
Nom IUPAC |
but-2-enyl N-(3,5-dibromo-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H13Br2NO3/c1-3-4-5-18-12(16)15-8-6-9(13)11(17-2)10(14)7-8/h3-4,6-7H,5H2,1-2H3,(H,15,16) |
Clé InChI |
OANQAZALPUQWRM-UHFFFAOYSA-N |
SMILES canonique |
CC=CCOC(=O)NC1=CC(=C(C(=C1)Br)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


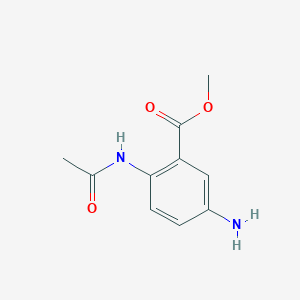


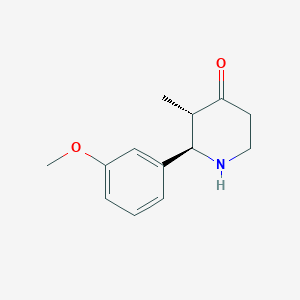

![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
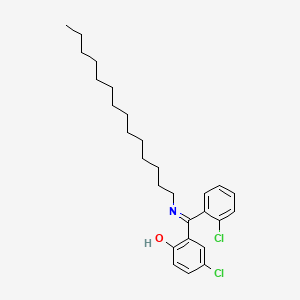
![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)




